2-methylidene-1-azabicyclo[2.2.2]octan-3-one

Catalog No.
S6547451
CAS No.
5291-26-9
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methylidene-1-azabicyclo[2.2.2]octan-3-one

CAS Number

5291-26-9

Product Name

2-methylidene-1-azabicyclo[2.2.2]octan-3-one

IUPAC Name

2-methylidene-1-azabicyclo[2.2.2]octan-3-one

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c1-6-8(10)7-2-4-9(6)5-3-7/h7H,1-5H2

InChI Key

NHPWIWAGVOXDPU-UHFFFAOYSA-N

SMILES

C=C1C(=O)C2CCN1CC2

Canonical SMILES

C=C1C(=O)C2CCN1CC2

2-Methylidene-1-azabicyclo[2.2.2]octan-3-one is a bicyclic compound characterized by a nitrogen atom in its framework, making it part of the azabicyclo family. The structure features a bicyclic system with a ketone functional group and a methylene bridge. This compound is notable for its unique spatial arrangement, which contributes to its chemical reactivity and potential biological activity.

, including:

  • Oxidation: It can be oxidized to yield corresponding oxides.
  • Reduction: This compound can also be reduced to form different derivatives.
  • Esterification: Treatment with acid chlorides or carboxylic acids results in the formation of esters.
  • Alkylation: The compound can react with alkyl halides to form alkylated derivatives, showcasing its versatility in organic synthesis .

Research indicates that 2-methylidene-1-azabicyclo[2.2.2]octan-3-one exhibits significant biological activity, particularly in the realm of drug discovery. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. Some studies suggest potential efficacy as an analgesic or in treating neurological disorders due to its ability to modulate neurotransmitter systems .

Several synthetic routes have been developed for 2-methylidene-1-azabicyclo[2.2.2]octan-3-one:

  • From Quinuclidinone Hydrochloride: This method involves treating quinuclidinone hydrochloride with formaldehyde and potassium carbonate, followed by dehydration to yield the desired compound.
  • Esterification Reactions: The compound can be synthesized via esterification of hydroxymethyl derivatives using acid chlorides or carboxylic acids under standard acylation protocols.
  • Alkylation Techniques: Alkylation can be performed using alkyl halides or orthoesters, leading to various derivatives of the original compound .

Due to its unique structure and biological activity, 2-methylidene-1-azabicyclo[2.2.2]octan-3-one has potential applications in:

  • Pharmaceuticals: As a lead compound in drug development targeting pain relief or neurological conditions.
  • Synthetic Chemistry: As an intermediate in the synthesis of more complex organic molecules.

The versatility of this compound makes it valuable in medicinal chemistry and organic synthesis .

Interaction studies have shown that 2-methylidene-1-azabicyclo[2.2.2]octan-3-one interacts with various receptors and enzymes, influencing biological pathways related to pain perception and cognitive functions. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound, aiding in the development of effective therapeutic agents .

Several compounds share structural similarities with 2-methylidene-1-azabicyclo[2.2.2]octan-3-one, including:

Compound NameStructural FeaturesUnique Aspects
1-Azabicyclo[2.2.2]octan-3-oneContains a nitrogen atom within a bicyclic structureUsed as a precursor in various synthetic pathways
3-Methylidene-1-azabicyclo[2.2.2]octan-2-oneSimilar bicyclic structure but different position of methyleneExhibits different reactivity patterns
2-Azabicyclo[3.2.1]octaneA different bicyclic arrangementNotable for its application in drug synthesis

The uniqueness of 2-methylidene-1-azabicyclo[2.2.2]octan-3-one lies in its specific arrangement and functional groups that influence its reactivity and biological interactions, setting it apart from these similar compounds .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Exact Mass

137.084063974 g/mol

Monoisotopic Mass

137.084063974 g/mol

Heavy Atom Count

10

UNII

YBL6TAE47S

Dates

Last modified: 11-23-2023

Explore Compound Types